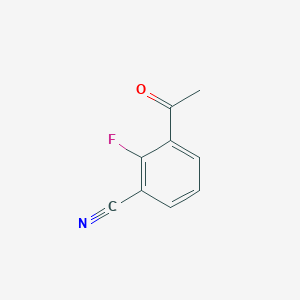

3-Acetyl-2-fluorobenzonitrile

Beschreibung

3-Acetyl-2-fluorobenzonitrile (CAS: 112279-89-7) is a fluorinated aromatic compound with the molecular formula C₉H₆FNO and a molecular weight of 163.151 g/mol . Structurally, it features a benzonitrile core substituted with an acetyl group (-COCH₃) at the 3-position and a fluorine atom at the 2-position.

Its industrial applications remain under exploration, but fluorinated benzonitriles are often intermediates in drug development due to fluorine’s ability to enhance bioavailability and metabolic stability .

Eigenschaften

CAS-Nummer |

112279-89-7 |

|---|---|

Molekularformel |

C9H6FNO |

Molekulargewicht |

163.15 g/mol |

IUPAC-Name |

3-acetyl-2-fluorobenzonitrile |

InChI |

InChI=1S/C9H6FNO/c1-6(12)8-4-2-3-7(5-11)9(8)10/h2-4H,1H3 |

InChI-Schlüssel |

GGVRROKLSIUGBK-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=CC(=C1F)C#N |

Kanonische SMILES |

CC(=O)C1=CC=CC(=C1F)C#N |

Synonyme |

Benzonitrile, 3-acetyl-2-fluoro- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic and Physical Properties

The table below compares 3-Acetyl-2-fluorobenzonitrile with analogous fluorinated benzonitriles, emphasizing substituent-driven differences:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.